(S)-N-(3-Chloro-2-hydroxypropyl)acetamide
Overview
Description
-(S)-N-(3-Chloro-2-hydroxypropyl)acetamide, commonly referred to as CHPA, is a synthetic, organochlorine compound with a variety of applications in scientific research. CHPA is a chiral molecule, meaning it has a non-superimposable mirror image. It is synthesized in the laboratory from either 2-chloroacetamide or 3-chloro-2-hydroxypropionyl chloride and has been used in a variety of experiments and studies, including those related to the synthesis of pharmaceuticals, the development of new catalysts, and the study of enzyme-catalyzed reactions.
Scientific Research Applications
1. Synthesis of Monodisperse Porous, Hydrophilic Microspheres
- Application Summary : A seeded polymerization method based on a new functional monomer, 3-chloro-2-hydroxypropyl methacrylate (HPMA-Cl), was proposed for the synthesis of a new type of monodisperse porous, hydrophilic microspheres with reactive character .
- Methods of Application : The method involves applying the monomer to synthesize poly (3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) (poly (HPMA-Cl-co-EDMA)) microspheres in the range of 4–7 μm, with specific surface areas between 2 and 146 m²/g .
- Results or Outcomes : The microspheres are hydrophilic in nature due to the hydroxyl groups and are easily derivatizable due to the reactive chloropropyl moiety .
2. Synthesis of Block Copolymers
- Application Summary : The compound is used in the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by Nitroxide-Mediated Polymerization (NMP), providing a versatile platform for functionalization .
- Methods of Application : The homopolymerization of ClHPMA and its copolymerization with styrene, 4-methoxymethylstyrene (MMS), and 9- (4-vinylbenzyl)-9H-carbazole (VBC) as controlling comonomers were studied .
- Results or Outcomes : The preparation of polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)) (PS-b-P (ClHPMA-co-MMS)) and polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)-co- (3- (1-mesityl-1H-imidazolium-3-yl chloride)-2-hydroxypropyl methacrylate)) (PS-b-P (ClHPMA-co-MMS-co-MesIHPMA)) block copolymers and the corresponding micelles formed in methanol (MeOH) as selective solvent were reported .
properties
IUPAC Name |
N-[(2S)-3-chloro-2-hydroxypropyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZCAOMAPZUFS-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455309 | |
Record name | (S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |
CAS RN |
224323-47-1 | |
Record name | (S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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